molecular formula C11H11BrO4 B1425778 Methyl 2-bromo-3-(1,3-dioxolan-2-yl)benzoate CAS No. 1269411-36-0

Methyl 2-bromo-3-(1,3-dioxolan-2-yl)benzoate

Cat. No. B1425778
M. Wt: 287.11 g/mol
InChI Key: CTXLFGPNLCXNHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-bromo-3-(1,3-dioxolan-2-yl)benzoate” is a chemical compound with the molecular formula C11H11BrO4 . It is used for research purposes.

Scientific Research Applications

Chromatographic Analysis

The study by Toribio et al. (2000) focused on the separation and determination of diastereoisomers related to Methyl 2-bromo-3-(1,3-dioxolan-2-yl)benzoate using supercritical fluid chromatography. This research contributes to the analytical chemistry field by providing methodologies for precise separation and analysis of similar compounds (Toribio et al., 2000).

Synthetic Chemistry Applications

Campbell et al. (1989) described the synthesis of various derivatives formed by intramolecular displacement reactions involving compounds similar to Methyl 2-bromo-3-(1,3-dioxolan-2-yl)benzoate. This study is important for understanding the reactivity and potential applications of these compounds in synthetic organic chemistry (Campbell et al., 1989).

Photocrosslinking in Polymer Science

Fukuda and Nakashima (1983) explored the photocrosslinking of polymers containing derivatives similar to Methyl 2-bromo-3-(1,3-dioxolan-2-yl)benzoate. Their research contributes to the field of polymer science, particularly in understanding the photochemical behavior of such polymers (Fukuda & Nakashima, 1983).

Chemical Synthesis and Characterization

Mekonnen et al. (2009) presented synthetic procedures for compounds closely related to Methyl 2-bromo-3-(1,3-dioxolan-2-yl)benzoate, demonstrating the versatility of these compounds in chemical synthesis (Mekonnen et al., 2009).

Crystal Structure Analysis

Suchetan et al. (2016) compared the crystal structures of related bromo-hydroxy-benzoic acid derivatives, contributing to the understanding of the structural aspects of these compounds in crystallography (Suchetan et al., 2016).

Safety And Hazards

The specific safety and hazard information for “Methyl 2-bromo-3-(1,3-dioxolan-2-yl)benzoate” is not provided in the retrieved sources. It is advised that this compound is for research use only and not for medicinal or household use .

properties

IUPAC Name

methyl 2-bromo-3-(1,3-dioxolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-14-10(13)7-3-2-4-8(9(7)12)11-15-5-6-16-11/h2-4,11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXLFGPNLCXNHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1Br)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-3-(1,3-dioxolan-2-yl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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